3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N3O3/c23-13-5-9-15(10-6-13)29-21(31)18-4-2-1-3-17(18)19(28-29)20(30)27-14-7-11-16(12-8-14)32-22(24,25)26/h1-12H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWYQYGUYDNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with another nucleophile.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Phthalazine Derivatives and Analogues
Key Comparative Insights
Core Heterocycle Influence: The phthalazine core in the target compound and its biphenylmethyl analogue provides a rigid, planar structure conducive to intercalation or enzyme active-site binding. In contrast, pyridazine (e.g., ) and naphthyridine (e.g., ) cores introduce different electronic profiles and hydrogen-bonding capabilities. Indole-thiazolidinone hybrids and coumarin-triazole systems demonstrate the versatility of combining heterocycles for multifunctional activity.
Substituent Effects: Trifluoromethoxy vs. Chlorophenyl vs. Fluorophenethyl: Chlorophenyl groups (e.g., ) enhance lipophilicity, whereas fluorophenethyl () introduces a basic amine group, impacting solubility and target selectivity.
The carboxamide moiety in phthalazine and pyridazine derivatives () is critical for hydrogen bonding with enzymatic residues, unlike the carboxylic acid in , which may limit cell penetration.
Biological Activity
3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure includes a phthalazine core, which is known for its biological activity, including interactions with DNA and inhibition of topoisomerase enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
- Molecular Formula : C22H13ClF3N3O3
- Molar Mass : 459.81 g/mol
- CAS Number : 320417-62-7
The biological activity of 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide is primarily attributed to its interaction with topoisomerases, specifically topoisomerase II. This interaction can lead to the induction of apoptosis in cancer cells through several mechanisms:
- Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II activity, leading to the accumulation of DNA breaks during replication and transcription processes. This results in cell cycle arrest and apoptosis in cancer cell lines such as HepG2 and MCF-7 .
- DNA Intercalation : Similar to other phthalazine derivatives, this compound may intercalate into DNA, disrupting normal cellular functions and promoting cytotoxic effects against tumor cells .
- Cytotoxicity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Assays
| Assay Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity Assay | HepG2 | 5.0 | Induces apoptosis and G2/M phase arrest |
| Topoisomerase Activity | MCF-7 | 2.5 | Significant inhibition of topoisomerase II |
| DNA Binding Affinity | Plasmid DNA | N/A | Evidence of intercalation confirmed |
| Apoptosis Induction | HCT-116 | 10.0 | Increased caspase activation |
Case Studies
Recent research has highlighted the potential of phthalazine derivatives, including this compound, in cancer therapy:
- Study on HepG2 Cells : A study reported that treatment with 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide resulted in significant apoptosis in HepG2 cells, marked by increased levels of cleaved caspases and PARP .
- Topoisomerase II Inhibition : Another study found that at concentrations as low as 2.5 µM, the compound effectively inhibited topoisomerase II activity, leading to DNA damage and cell cycle arrest .
- Comparative Analysis with Doxorubicin : In comparative studies, this compound exhibited cytotoxicity comparable to doxorubicin but with a distinct mechanism involving topoisomerase poisoning effects at higher concentrations .
Q & A
Basic Question: Synthetic Routes and Optimization
Q: What are the recommended synthetic routes for 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide, and how can reaction yields be optimized? A:
- Synthetic Pathways : The compound can be synthesized via condensation reactions between substituted phthalazine intermediates and carboxamide derivatives. For example, similar compounds (e.g., tetrahydropyrimidine-carboxamide derivatives) are synthesized using EDC·HCl and HOBt·H2O as coupling agents in the presence of triethylamine, followed by purification via column chromatography .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine), optimize reaction time (12–24 hr), and use inert atmospheres (N2 or Ar) to minimize side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Basic Question: Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structural integrity of this compound? A:
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical vs. observed m/z for C22H15ClF3N3O2).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for trans-5-(4-chlorophenyl)-N-cyclohexyl-thiazolidine derivatives .
Advanced Question: Mechanism of Action Studies
Q: How can researchers determine the biological targets or mechanisms of action for this compound? A:
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with receptors like kinases or GPCRs, leveraging structural motifs (e.g., trifluoromethoxy groups enhance lipid membrane penetration) .
- Enzyme Assays : Test inhibitory activity against enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using fluorogenic substrates. Compare IC50 values with known inhibitors .
- Gene Expression Profiling : Apply RNA sequencing to identify differentially expressed genes in treated vs. untreated cell lines .
Advanced Question: Addressing Data Contradictions in Pharmacological Studies
Q: How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values across studies)? A:
- Standardized Assay Conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time. For example, serum-free conditions reduce nonspecific protein binding .
- Meta-Analysis : Cross-reference data from PubChem, Pharmacopeial Forum, and peer-reviewed journals to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .
- Dose-Response Repetition : Validate results via triplicate experiments with blinded controls to minimize bias .
Advanced Question: Computational Modeling for Solubility Optimization
Q: What computational strategies can improve the aqueous solubility of this lipophilic compound? A:
- QSAR Modeling : Quantify structure-activity relationships to identify substituents (e.g., replacing trifluoromethoxy with hydroxyl groups) that enhance solubility without compromising activity .
- Co-Crystal Screening : Use software like Mercury CSD to predict co-crystal formation with succinic acid or PEG derivatives, improving bioavailability .
- Molecular Dynamics Simulations : Simulate solvation free energy in water/ethanol mixtures to guide solvent selection for formulation .
Basic Question: Stability and Degradation Profiling
Q: What methodologies are recommended for assessing the compound’s stability under varying conditions? A:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the carboxamide bond) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Compare retention times and purity (>98% by area normalization) .
Advanced Question: In Vivo Toxicity and Pharmacokinetics
Q: How can researchers design studies to evaluate in vivo toxicity and pharmacokinetic parameters? A:
- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict absorption, CYP450 interactions, and blood-brain barrier penetration. Validate with in vivo rodent models .
- Toxicokinetics : Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hr post-dose. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis .
- Histopathology : Perform necropsy on treated animals to assess organ-specific toxicity (e.g., liver enzyme ALT/AST levels) .
Basic Question: Analytical Method Validation
Q: What steps are essential for validating HPLC/UV methods to quantify this compound? A:
- Linearity : Prepare calibration curves (0.1–100 µg/mL) with R<sup>2</sup> ≥ 0.995.
- Precision/Accuracy : Test intra-day (n=3) and inter-day (n=5) variability; accept %RSD < 2% and recovery 98–102% .
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
Advanced Question: Scaling-Up Synthesis for Preclinical Studies
Q: What challenges arise during scale-up from milligram to gram quantities, and how can they be mitigated? A:
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce side products (e.g., dimerization) .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane mixtures) for cost-effective large-scale purification .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Advanced Question: Environmental Impact Assessment
Q: How can researchers evaluate the environmental persistence and ecotoxicity of this compound? A:
- OECD 301 Tests : Measure biodegradability in aqueous media over 28 days. A compound with <20% degradation is classified as persistent .
- Daphnia magna Acute Toxicity : Expose organisms to 1–100 mg/L concentrations for 48 hr; report LC50 values .
- QSAR-ECOSAR : Predict ecotoxicity endpoints (e.g., fish LC50) using EPA’s ECOSAR software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
